N-Desisopropyl Metoprolol-d5

Description

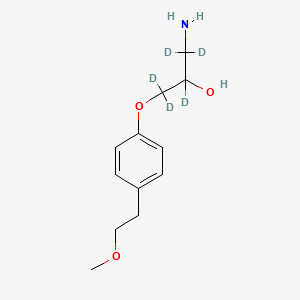

Structure

3D Structure

Properties

IUPAC Name |

1-amino-1,1,2,3,3-pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9,13H2,1H3/i8D2,9D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWXVDJGNOHFLR-QJHRKUAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for N Desisopropyl Metoprolol and Its Deuterated Analog

Principles and Applications of Mass Spectrometric Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. pluscommunication.eu In the context of drug metabolism studies, its high sensitivity, selectivity, and structural elucidation capabilities make it an invaluable tool. pluscommunication.euijpras.com When coupled with a separation technique like liquid chromatography (LC), it provides a robust platform for the analysis of drug metabolites. ijpras.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of drug metabolites due to its superior sensitivity and selectivity. japsonline.comresearchgate.net This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. japsonline.com The use of stable isotope-labeled internal standards, such as N-Desisopropyl Metoprolol-d5 (B12394444), is a common practice in LC-MS/MS-based quantification to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing. nih.govnih.gov

Triple quadrupole (QqQ) mass spectrometers are widely employed for quantitative metabolite analysis. pluscommunication.eueijppr.com These instruments consist of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (q2). pluscommunication.eu This configuration allows for a highly selective detection mode known as Multiple Reaction Monitoring (MRM). jcsp.org.pk In a typical workflow, the first quadrupole (Q1) is set to select the precursor ion (the ionized molecule of interest, e.g., protonated N-Desisopropyl Metoprolol). This selected ion then enters the collision cell (q2) where it undergoes collision-induced dissociation (CID), breaking it into smaller fragment ions. The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion, which is subsequently detected. nih.gov This process of selecting a precursor ion and a specific product ion creates a highly specific "transition" that significantly reduces background noise and enhances the sensitivity of the analysis. jcsp.org.pk

The sensitivity and specificity of an LC-MS/MS method heavily rely on the optimization of Multiple Reaction Monitoring (MRM) parameters. nih.gov This involves the careful selection of precursor and product ions and the optimization of instrumental settings like collision energy (CE) and cone voltage. nih.govnih.gov The goal is to maximize the signal intensity of the chosen transition. nih.gov For N-Desisopropyl Metoprolol (B1676517) and its deuterated analog, specific MRM transitions would be determined by infusing the compounds into the mass spectrometer and identifying the most abundant and stable precursor and product ions. eijppr.com While specific MRM transitions for N-Desisopropyl Metoprolol are not always explicitly published, they are determined experimentally during method development. For instance, a study on Metoprolol and its metabolites monitored the transition of m/z 254.2 → 116.1 for O-desmethylmetoprolol, which has the same parent mass as N-desisopropylmetoprolol, highlighting the characteristic fragment ion at m/z 116. nih.govoup.com The fragment at m/z 116 corresponds to the conserved 2-hydroxy-3-(isopropylamino)propoxy sidechain, which would also be expected in the fragmentation of N-Desisopropyl Metoprolol. researchgate.net The optimization process is crucial for achieving the low limits of quantification required for pharmacokinetic studies. nih.gov

Table 1: Example of MRM Parameters for Metoprolol and its Metabolites This table is illustrative and specific values for N-Desisopropyl Metoprolol would require experimental determination.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Metoprolol | 268.2 | 116.1 | 25 |

| α-hydroxymetoprolol | 284.2 | 116.1 | - |

| O-desmethylmetoprolol | 254.2 | 116.1 | - |

| N-Desisopropyl Metoprolol | 226.1 | 116.1 | - |

| N-Desisopropyl Metoprolol-d5 | 231.1 | 116.1 | - |

Data sourced from multiple studies. nih.govoup.com Note: Collision energy is instrument-dependent and requires optimization.

High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification and Profiling

High-Resolution Mass Spectrometry (HRMS) has become a leading tool for the identification and profiling of known and unknown drug metabolites. nih.govresearchgate.net Unlike triple quadrupole systems that are primarily used for targeted quantification, HRMS instruments provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This high mass accuracy allows for the determination of the elemental composition of an ion, which is a critical piece of information for identifying unknown metabolites. ijpras.comnih.gov

Two of the most prominent types of HRMS instruments used in metabolomics are Orbitrap and Time-of-Flight (TOF) mass analyzers. researchgate.net

Orbitrap mass analyzers trap ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the m/z of the ion, allowing for very high-resolution and accurate mass measurements. ijpras.comjournalofappliedbioanalysis.com Orbitrap-based instruments, such as the Q-Exactive and LTQ Orbitrap, are widely used for comprehensive metabolite profiling. pharmaron.comfrontiersin.org

Time-of-Flight (TOF) mass analyzers measure the time it takes for an ion to travel a fixed distance to a detector. Lighter ions travel faster than heavier ions with the same charge, and this difference in flight time is used to determine the m/z of the ions. nih.gov Quadrupole Time-of-Flight (Q-TOF) instruments combine a quadrupole mass filter with a TOF analyzer, enabling both high-resolution full-scan analysis and the acquisition of fragmentation data for structural elucidation. nih.gov

Both Orbitrap and TOF instruments are capable of performing data-dependent acquisition, where the instrument automatically selects the most intense ions from a full scan for fragmentation, providing a comprehensive dataset of precursor and product ions in a single analysis. pluscommunication.eu

The structural elucidation of a metabolite like N-Desisopropyl Metoprolol relies heavily on the analysis of its fragmentation pattern, which is essentially a fingerprint of the molecule. pluscommunication.eulibretexts.org When a precursor ion is fragmented in the collision cell, it breaks apart in predictable ways based on its chemical structure. libretexts.org By analyzing the masses of the resulting fragment ions, researchers can piece together the structure of the original molecule. pluscommunication.eupharmaron.com

For N-Desisopropyl Metoprolol, the fragmentation pattern would be compared to that of the parent drug, Metoprolol. pluscommunication.euresearchgate.net The loss of the isopropyl group from the nitrogen atom would be a key indicator of its structure. The fragmentation of the preserved 2-hydroxy-3-aminopropoxy sidechain would likely yield common fragment ions observed in the spectrum of Metoprolol, such as the ion at m/z 116. researchgate.net High-resolution MS/MS provides accurate mass measurements of these fragment ions, further aiding in their identification and confirming the structure of the metabolite. nih.gov

Orbitrap and Time-of-Flight (TOF) Mass Analyzers in Metabolomics Research

Role of Stable Isotope Dilution Mass Spectrometry (SIDMS) using this compound

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for the accurate quantification of analytes in complex matrices. In the analysis of N-Desisopropyl Metoprolol, its deuterated analog, this compound, serves as an ideal internal standard. scioninstruments.comclearsynth.com This is because stable isotope-labeled internal standards are nearly identical to the analyte in their chemical and physical properties. scioninstruments.com They exhibit similar behavior during sample preparation, chromatography, and ionization, which allows for the correction of variability and matrix effects. scioninstruments.comclearsynth.com The use of a deuterated internal standard like this compound is particularly advantageous in bioanalysis, environmental studies, and pharmaceutical research for ensuring precise and accurate measurements. scioninstruments.com

The core principle of SIDMS lies in adding a known amount of the isotopically labeled standard (e.g., this compound) to the sample before any processing steps. scioninstruments.com The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. clearsynth.com This method effectively compensates for losses during sample extraction and variations in instrument response. scioninstruments.comwuxiapptec.com

Quantitative Accuracy and Precision Enhancement through Deuteration

The use of this compound as an internal standard in SIDMS significantly enhances the accuracy and precision of quantitative analysis. clearsynth.comtexilajournal.com By mimicking the behavior of the native analyte throughout the analytical process, the deuterated standard compensates for various sources of error, including inconsistencies in sample preparation, extraction recovery, and instrument response. scioninstruments.comscispace.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, thus keeping the ratio of their signals constant and ensuring an accurate final concentration measurement. wuxiapptec.com

Research has consistently demonstrated that stable isotope-labeled internal standards provide superior performance compared to structural analogs. scispace.com They can correct for matrix effects more effectively, leading to improved data quality. wuxiapptec.comtexilajournal.com The use of deuterated standards has been shown to result in better linearity of calibration curves and lower coefficients of variation for precision and accuracy. scispace.comnih.gov For instance, methods employing deuterated standards have achieved accuracies within the range of 89.1-110% and precision with a coefficient of variation of ≤ 13.2%. nih.gov This high level of accuracy and precision is essential for regulated bioanalysis and pharmacokinetic studies. nih.gov

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the separation and quantification of metoprolol and its metabolites, including N-Desisopropyl Metoprolol. researchgate.netnih.govnih.gov These methods offer high sensitivity, specificity, and the ability to analyze complex biological matrices such as plasma and urine. researchgate.netnih.gov UPLC, which utilizes smaller particle size columns (typically under 2 µm), provides faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. acgpubs.org

Various HPLC and UPLC methods have been developed for the analysis of metoprolol and its metabolites. nih.govresearchgate.netnih.gov These methods are often coupled with sensitive detection techniques like fluorescence or mass spectrometry (MS/MS) to achieve low limits of quantification, often in the low ng/mL range. nih.govnih.gov For example, a validated LC-MS/MS method for metoprolol and its metabolites reported a lower limit of quantification of 2 ng/mL for all analytes. nih.gov

Stationary Phase Chemistry for N-Desisopropyl Metoprolol Separation (e.g., Reversed-Phase, HILIC)

Reversed-Phase Chromatography:

The most common stationary phase used for the separation of metoprolol and its metabolites is reversed-phase, particularly C18 and C8 columns. researchgate.netoup.comscispace.com In reversed-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds, like metoprolol, interact more strongly with the stationary phase and thus have longer retention times. More polar metabolites, such as N-Desisopropyl Metoprolol, are less retained and elute earlier. Several studies have successfully employed C18 columns for the separation of metoprolol and its metabolites from biological fluids. researchgate.netnih.gov Phenyl stationary phases have also been utilized, especially for basic compounds. mdpi.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC):

For highly polar compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. waters.comelementlabsolutions.com HILIC utilizes a polar stationary phase (such as silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. elementlabsolutions.comnih.gov This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. elementlabsolutions.com HILIC is particularly suitable for the analysis of polar metabolites. waters.comhpst.cz For instance, a HILIC method was developed for the analysis of polar, nonchromophoric impurities of metoprolol. nih.gov

The table below summarizes stationary phases used in the analysis of metoprolol and its metabolites.

| Stationary Phase Type | Specific Column Chemistry | Application | Reference |

|---|---|---|---|

| Reversed-Phase | C18 | Separation of metoprolol and its metabolites in plasma and urine | researchgate.netnih.gov |

| Reversed-Phase | C8 | Simultaneous determination of felodipine, metoprolol succinate, and their major metabolites | oup.com |

| Reversed-Phase | Phenyl | Simultaneous quantification of beta-blockers and antipsychotics | nih.gov |

| HILIC | Halo Penta HILIC | Analysis of polar, nonchromophoric impurities of metoprolol | nih.gov |

| HILIC | Acclaim Trinity P2 (tri-modal HILIC/SAX/WAX) | Separation of metoprolol and its impurities | thermofisher.com |

Mobile Phase Composition and Gradient Elution Optimization

The composition of the mobile phase is a critical parameter in achieving optimal separation in both reversed-phase and HILIC chromatography. In reversed-phase HPLC, the mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov The pH of the buffer is adjusted to control the ionization state of the analytes, which influences their retention. For basic compounds like metoprolol and its metabolites, a slightly acidic pH (e.g., pH 3.0) is often used to ensure they are in their ionized form, which can improve peak shape and retention on some columns. bioline.org.br Additives like formic acid or trifluoroacetic acid are commonly used to control pH and improve chromatographic performance. researchgate.netnih.gov

Gradient elution, where the composition of the mobile phase is changed during the analysis, is frequently employed to separate compounds with a wide range of polarities, such as a parent drug and its various metabolites. nih.govnih.govoup.com A typical gradient might start with a higher proportion of the aqueous phase to retain and separate the more polar metabolites, followed by an increase in the organic modifier concentration to elute the less polar parent drug. faa.gov

The table below provides examples of mobile phase compositions used in the analysis of metoprolol and its metabolites.

| Chromatographic Mode | Mobile Phase Composition | Elution Mode | Application | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | Acetonitrile and water with 0.1% trifluoroacetic acid | Isocratic | Determination of metoprolol and two metabolites in human plasma and urine | nih.gov |

| Reversed-Phase HPLC | Water (pH 3.5 with o-phosphoric acid), acetonitrile, and methanol | Gradient | Simultaneous determination of felodipine, metoprolol succinate, and their metabolites | oup.com |

| Reversed-Phase HPLC | Methanol, acetonitrile, and phosphate (B84403) buffer (10 mM, pH 3.0) | Isocratic | Simultaneous separation of five beta-blockers | nih.gov |

| HILIC | Acetonitrile and ammonium (B1175870) formate (B1220265) buffer (100 mM, pH 3.2) | Isocratic | Analysis of polar impurities of metoprolol | nih.gov |

| Reversed-Phase UPLC | Methanol and 0.1% formic acid in water | Gradient | Simultaneous determination of beta-blockers and diuretics | acgpubs.org |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a robust analytical technique for the quantification of metoprolol and its metabolites, such as N-desisopropyl metoprolol. science.gov This method combines the superior separation capabilities of GC with the sensitive and selective detection offered by MS, making it highly suitable for bioanalytical applications. science.govresearchgate.net A critical step for the successful GC analysis of polar compounds like N-desisopropyl metoprolol is chemical derivatization. This process modifies the chemical structure of the analyte to increase its volatility and thermal stability, which are necessary properties for GC analysis. science.govresearchgate.net

The general procedure involves extracting the analyte from a biological sample, followed by derivatization. The derivatized sample is then introduced into the GC-MS system. The GC column separates the derivatized N-desisopropyl metoprolol from other sample components based on its boiling point and affinity for the stationary phase. After separation, the compound is ionized in the mass spectrometer, and the resulting ions are detected. For accurate quantification, a deuterated internal standard like this compound is often used to account for any variations during the sample preparation and analysis process.

Derivatization Strategies for GC Analysis

Derivatization is a crucial step for the GC analysis of polar and non-volatile compounds such as N-desisopropyl metoprolol. researchgate.net This chemical modification involves replacing active hydrogen atoms in polar functional groups (e.g., hydroxyl and amine groups) with nonpolar groups. This transformation enhances the compound's volatility and thermal stability, leading to better chromatographic peak shapes and increased sensitivity.

One common derivatization method for N-desisopropyl metoprolol is acylation. For example, pentafluorobenzoyl chloride can be used to react with the secondary amine group of N-desisopropyl metoprolol, forming a stable and volatile derivative. This not only improves volatility but also introduces electrophoric groups that can enhance detection sensitivity. Another approach involves a two-step derivatization process using N-methyl-bis(trifluoroacetamide) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide, which has been applied in broader screenings of beta-blockers.

The selection of the derivatizing agent is critical and is based on the functional groups of the analyte and the analytical goals. The reaction conditions, such as the solvent, temperature, and time, must be carefully optimized to ensure complete derivatization and prevent the formation of unwanted by-products.

Comprehensive Sample Preparation and Extraction Strategies

Effective sample preparation is essential for accurate and reliable bioanalysis. The primary objectives are to isolate the analyte from the complex biological matrix (e.g., plasma, urine), eliminate potential interferences, and concentrate the analyte to a detectable level. For N-desisopropyl metoprolol, the most frequently used techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a conventional and extensively used sample preparation technique that relies on the differential partitioning of a compound between two immiscible liquid phases. researchgate.net In the analysis of N-desisopropyl metoprolol, LLE is effective for extracting the analyte from aqueous biological fluids into an organic solvent. researchgate.net

The process usually begins with adjusting the pH of the biological sample to optimize the extraction of the target analyte. For a basic compound like N-desisopropyl metoprolol, the pH is typically raised to suppress its ionization, thereby promoting its partitioning into the organic phase. Various organic solvents, such as diethyl ether, ethyl acetate, and mixtures of hexane (B92381) and isoamyl alcohol, can be used, with the choice depending on the analyte's polarity and the desired selectivity. After vigorous mixing and phase separation, the organic layer containing the analyte is collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis. LLE is a relatively low-cost method that can accommodate large sample volumes.

Solid Phase Extraction (SPE) Protocols for Matrix Clean-up

Solid-Phase Extraction (SPE) is a more contemporary and often more efficient technique than LLE. It employs a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analyte from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.

For N-desisopropyl metoprolol, various SPE sorbents can be utilized, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials. The choice of sorbent and the development of the SPE protocol—which includes conditioning, loading, washing, and elution steps—are crucial for achieving high recovery and effective matrix clean-up. For instance, a mixed-mode SPE sorbent combining both reversed-phase and ion-exchange properties can provide superior selectivity for extracting basic drugs like N-desisopropyl metoprolol from complex matrices. SPE is well-suited for automation and generally yields cleaner extracts and higher analyte concentration factors compared to LLE.

Automation and Miniaturization in Sample Handling for High-Throughput Bioanalysis

The need to analyze large numbers of samples in both clinical and research environments has spurred the development of automated and miniaturized sample preparation methods. Automation increases throughput, enhances reproducibility, and minimizes the potential for human error.

Robotic liquid handling systems can automate the entire LLE or SPE workflow, from sample aliquoting and reagent addition to the final extraction and transfer steps. These systems can be integrated with analytical instruments like LC-MS/MS to create a seamless, high-throughput bioanalytical process. Miniaturization, often in the form of 96-well plates for both LLE and SPE, significantly reduces the consumption of samples and reagents, resulting in cost savings and a smaller environmental footprint. These high-throughput methods are vital for pharmacokinetic studies and therapeutic drug monitoring, where large sample volumes must be processed efficiently and reliably. researchgate.net

Principles of Analytical Method Validation for N-Desisopropyl Metoprolol and its Deuterated Internal Standard

Analytical method validation is a formal process that provides documented evidence that an analytical procedure is appropriate for its intended use. For the quantification of N-desisopropyl metoprolol using its deuterated internal standard, this compound, method validation must adhere to established regulatory guidelines (e.g., FDA, EMA). Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity is the method's ability to distinguish and quantify the analyte in the presence of other components in the sample, such as endogenous substances and metabolites. The use of a highly selective detection technique like tandem mass spectrometry (MS/MS) is essential for achieving the necessary selectivity.

Linearity demonstrates the method's capacity to produce results that are directly proportional to the analyte's concentration over a specific range. This is assessed by constructing a calibration curve from a series of standards of known concentrations and evaluating the correlation coefficient (r²) of the regression line.

Accuracy and Precision measure the method's correctness and reproducibility, respectively. Accuracy is determined by comparing the measured concentration to the true concentration, while precision is assessed by the degree of variation among a series of measurements. Both are typically evaluated at multiple concentration levels (low, medium, and high) and on different days to determine intra- and inter-day variability.

Recovery refers to the efficiency of the extraction process, indicating the percentage of the analyte successfully transferred from the sample matrix to the final extract. It is determined by comparing the analytical response of an extracted sample to that of an unextracted standard of the same concentration.

Matrix Effect describes the influence of co-eluting, undetected matrix components on the analyte's ionization, which can cause ion suppression or enhancement. This is a significant concern in bioanalysis and must be thoroughly evaluated, often by comparing the analyte's response in a post-extraction spiked sample to that of a pure standard solution. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by ionization suppression or enhancement.

Stability of the analyte must be evaluated under various conditions that samples may experience during handling, processing, and storage. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Below is a summary of typical validation parameters for a bioanalytical method for N-desisopropyl metoprolol.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | The response of interfering peaks should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard. |

| Linearity | A linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The degree of agreement among individual measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Matrix Effect | The influence of matrix components on the analyte's ionization. | The CV of the matrix factor should be ≤ 15%. |

| Stability | The stability of the analyte under various storage and handling conditions. | The analyte concentration should be within ±15% of the nominal concentration. |

Selectivity and Specificity Assessments

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com For the analysis of N-Desisopropyl Metoprolol, this involves demonstrating that no interference occurs from endogenous matrix components, the parent drug (Metoprolol), other metabolites (e.g., α-hydroxymetoprolol, O-desmethylmetoprolol), or co-administered drugs at the retention time of the analyte and its deuterated internal standard. researchgate.netnih.gov

Specificity is typically assessed by analyzing multiple blank matrix samples (e.g., plasma) from different sources. mdpi.com These blanks are screened for any interfering peaks at the mass transitions of N-Desisopropyl Metoprolol and this compound. The response of any interfering peak should be less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Calibration Curve Construction and Linearity Evaluation

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte (N-Desisopropyl Metoprolol) to the internal standard (this compound) against the nominal concentration of the analyte.

Typically, a calibration curve consists of a blank sample, a zero sample (blank + internal standard), and at least six to eight non-zero concentration levels. eijppr.com The concentration range should encompass the expected levels in study samples; for instance, the maximum plasma concentration (Cmax) of unbound N-Desisopropyl Metoprolol has been reported to be approximately 7.96 ng/mL. researchgate.net The curve is generally fitted with a linear, weighted (e.g., 1/x or 1/x²) regression model. The correlation coefficient (r²) is expected to be ≥ 0.99. japsonline.com

Table 1: Illustrative Calibration Curve Data for Metoprolol Analysis This table demonstrates typical linearity parameters for the parent compound, Metoprolol, in human plasma.

| Parameter | Value |

| Linear Range | 5.0 - 500.0 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy of Back-Calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |

| Data based on methodologies for Metoprolol analysis. eijppr.com |

Limits of Detection (LOD) and Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, above the background noise. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

The LOQ is a critical parameter for bioanalytical assays and is established as the lowest standard on the calibration curve. doi.org For a concentration to be accepted as the LOQ, the analyte response should be at least five times the response of the blank, and the precision (%CV) and accuracy (% bias) should be within 20%. mdpi.com

Table 2: Example LOD and LOQ Values for Metoprolol in Biological Matrices This table provides representative LOD and LOQ values from a validated method for the parent drug, Metoprolol, which illustrates the sensitivity required for such analyses.

| Matrix | LOD (µg/L) | LOQ (µg/L) |

| Plasma | 0.12 | 0.40 |

| Urine | 0.21 | 0.70 |

| Data adapted from a study on Metoprolol analysis. nih.gov |

Recovery and Matrix Effect Evaluation

Recovery refers to the efficiency of the extraction process, comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery.

Matrix Effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. diva-portal.org It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution (neat standard). The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects, as it is expected to behave almost identically to the analyte during extraction and ionization. The internal standard-normalized matrix factor should be close to 1.

Table 3: Illustrative Recovery and Matrix Effect Data for Metoprolol This table shows typical recovery and matrix effect results from a validated LC-MS/MS method for Metoprolol in beagle dog plasma.

| Concentration Level | Recovery (%) | Matrix Effect (%) |

| Low | 76.06 | 104.19 |

| Medium | 93.41 | 93.67 |

| High | 95.25 | 96.53 |

| Data from a validated method for Metoprolol. nih.gov |

Precision and Accuracy Assessments (Inter-day and Intra-day Variability)

Precision measures the closeness of agreement among a series of measurements and is expressed as the percent coefficient of variation (%CV). Accuracy refers to the closeness of the mean test results to the true value and is expressed as percent bias or relative error.

These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) in replicates on the same day (intra-day) and on different days (inter-day). For the results to be acceptable, the precision (%CV) should not exceed 15% (20% at the LOQ), and the accuracy should be within 85-115% of the nominal value (80-120% at the LOQ). mdpi.comjapsonline.com

Table 4: Example Intra-day and Inter-day Precision and Accuracy for Metoprolol This table presents typical precision and accuracy data for Metoprolol, demonstrating the required performance of a validated bioanalytical method.

| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 10.65 | 99.96 | 8.51 | 98.53 |

| Medium | 2.54 | 95.20 | 5.01 | 97.41 |

| High | 4.31 | 97.35 | 6.87 | 96.99 |

| Data adapted from a validated method for Metoprolol in beagle dog plasma. nih.gov |

Stability Studies of Analyte and Internal Standard in Research Matrices

Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change during sample collection, handling, storage, and analysis. The stability of N-Desisopropyl Metoprolol and its deuterated analog must be evaluated under various conditions.

Bench-top stability: Assesses stability at room temperature for a period that mimics sample handling time.

Freeze-thaw stability: Evaluates the impact of repeated freezing and thawing cycles.

Long-term stability: Determines stability under prolonged storage at a specified temperature (e.g., -70°C).

Autosampler stability: Assesses stability in the processed sample while it resides in the autosampler before injection.

For each condition, the mean concentration of the stability samples is compared to that of freshly prepared samples. The deviation should be within ±15% for the analyte to be considered stable. eijppr.com

Table 5: Illustrative Stability Assessment of Metoprolol in Human Plasma This table outlines the typical conditions and acceptance criteria for stability studies, using Metoprolol as an example.

| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |

| Bench-top | 6 hours | Room Temperature | ≤ 15% |

| Freeze-Thaw | 3 cycles | -70°C to Room Temp | ≤ 15% |

| Autosampler | 24 hours | 5°C | ≤ 15% |

| Long-term | 30 days | -70°C | ≤ 15% |

| Data based on stability assessments for Metoprolol. eijppr.com |

Investigative Studies on the Metabolism of Metoprolol and Formation of N Desisopropyl Metoprolol

Enzymatic Pathways of N-Dealkylation in Metoprolol (B1676517) Biotransformation

The N-dealkylation of metoprolol is one of the three principal metabolic routes, alongside O-demethylation and α-hydroxylation. nih.gov This process involves the removal of the isopropyl group from the nitrogen atom of the metoprolol molecule.

Identification and Characterization of Cytochrome P450 (CYP) Enzymes

The metabolism of metoprolol is predominantly carried out by the Cytochrome P450 superfamily of enzymes located primarily in the liver. mdpi.comnih.gov

CYP2D6 is the principal enzyme responsible for the metabolism of approximately 70-80% of an oral dose of metoprolol. nih.govmdpi.com This enzyme plays a significant role in all three major metabolic pathways, including N-dealkylation to form N-Desisopropyl Metoprolol. nih.govpharmgkb.org While α-hydroxylation is almost exclusively mediated by CYP2D6, this enzyme also significantly contributes to N-desisopropylation. mdpi.comnih.gov Inhibition studies using quinidine (B1679956), a specific inhibitor of CYP2D6, have demonstrated a substantial decrease in the formation of N-Desisopropyl Metoprolol, confirming the crucial role of this enzyme. nih.govpharmgkb.org However, these studies also revealed a residual N-dealkylation activity of about 8%, indicating the involvement of other enzymes in this pathway. nih.govpharmgkb.org

While CYP2D6 is the primary enzyme, other CYP isoforms also contribute to the metabolism of metoprolol, including the N-dealkylation pathway. nih.govmdpi.com Studies using human liver microsomes have shown that CYP3A4, CYP2B6, and CYP2C9 are involved in all three major metabolic pathways of metoprolol. nih.govfrontiersin.org Together, these isoforms account for a minor but significant portion of metoprolol's metabolism. nih.gov Specifically for N-dealkylation, the combined contribution of CYP3A4, CYP2B6, and CYP2C9 is estimated to be around 7.6 ± 1.7%. nih.govnih.gov The involvement of these additional enzymes suggests a metabolic redundancy that can be clinically relevant, especially in individuals with genetic variations in CYP2D6 activity or when co-administered with drugs that induce these other CYP isoforms. nih.govnih.govresearchgate.net

Role of CYP2D6 in N-Desisopropylation

Enzyme Kinetics and Inhibition Studies in N-Desisopropyl Metoprolol Formation

Inhibition studies have been crucial in elucidating the roles of different CYP enzymes. The use of specific inhibitors has allowed researchers to quantify the contribution of each isoform to the formation of N-Desisopropyl Metoprolol. For example, mefloquine (B1676156) and halofantrine (B180850) have been shown to inhibit metoprolol biotransformation in rat liver microsomes. tandfonline.com In human liver microsomes, the potent and specific inhibition of CYP2D6 by quinidine significantly reduces the rate of N-dealkylation, while the residual activity can be attributed to other CYP isoforms. nih.govpharmgkb.org The table below summarizes the contribution of different CYP enzymes to the N-dealkylation of metoprolol based on inhibition studies in human liver microsomes.

| Enzyme(s) | Contribution to N-Dealkylation (%) | Reference |

|---|---|---|

| CYP2D6 | ~92% | nih.govpharmgkb.org |

| CYP3A4, CYP2B6, CYP2C9 (combined) | 7.6 ± 1.7% | nih.govnih.gov |

In Vitro Metabolic Modeling and Experimental Systems

To investigate the complex metabolism of drugs like metoprolol without the confounding factors of a whole organism, researchers rely on in vitro experimental systems.

Utilization of Hepatic Subcellular Fractions (e.g., Microsomes)

Hepatic subcellular fractions, particularly microsomes, are a cornerstone of in vitro drug metabolism studies. frontiersin.orgnih.gov Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells when they are broken up in the laboratory. They contain a high concentration of drug-metabolizing enzymes, including the Cytochrome P450 family. nih.gov

Human liver microsomes have been extensively used to study the N-dealkylation of metoprolol and to identify the contributing CYP isoforms. nih.govfrontiersin.orgnih.gov These in vitro systems allow for controlled experiments where the concentration of the substrate (metoprolol), co-factors, and specific enzyme inhibitors can be precisely managed. tandfonline.com By incubating metoprolol with human liver microsomes and then analyzing the formation of N-Desisopropyl Metoprolol, researchers have been able to confirm the primary role of CYP2D6 and the smaller but significant contributions of CYP3A4, CYP2B6, and CYP2C9. nih.govfrontiersin.org Furthermore, microsomes from rats have also been employed to study the fundamental pathways of metoprolol metabolism, revealing similar routes of biotransformation as seen in humans. nih.govtandfonline.com

The table below presents a summary of key findings from in vitro studies on metoprolol metabolism using liver microsomes.

| Study Focus | Experimental System | Key Finding | Reference |

|---|---|---|---|

| Identification of contributing CYP isoforms | Human Liver Microsomes | CYP2D6 is the major enzyme, with contributions from CYP3A4, CYP2B6, and CYP2C9 in N-dealkylation. | nih.govfrontiersin.org |

| Enzyme kinetics | Rat Liver Microsomes | Metoprolol metabolism follows Michaelis-Menten kinetics with a Km of 39 µM. | nih.govtandfonline.com |

| Inhibition studies | Human Liver Microsomes | Quinidine (CYP2D6 inhibitor) significantly reduces N-dealkylation, confirming CYP2D6's primary role. | nih.govpharmgkb.org |

Human Liver Microsome (HLM) Assays for Metabolite Profiling

Human Liver Microsomes (HLMs) are a crucial in vitro tool for studying the metabolism of drugs, including Metoprolol. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. tandfonline.com HLM assays allow for the characterization of metabolic pathways and the identification of the enzymes responsible for the biotransformation of a parent drug into its various metabolites.

Metoprolol is extensively metabolized in the liver, with the CYP2D6 enzyme playing a primary role. ebmconsult.comnih.gov It is estimated that 70-80% of Metoprolol's metabolism is dependent on this pathway. ebmconsult.com The main metabolic routes are O-demethylation, α-hydroxylation, and N-dealkylation. pharmgkb.org N-dealkylation of the isopropyl group on the side chain of Metoprolol results in the formation of the metabolite N-Desisopropyl Metoprolol. pharmgkb.orgresearchgate.net

Studies using HLMs have demonstrated that while CYP2D6 is the major enzyme involved in Metoprolol metabolism, other CYPs also contribute. nih.gov Inhibition studies with quinidine, a potent CYP2D6 inhibitor, revealed residual metabolic activity, indicating the involvement of other enzymes. pharmgkb.orgnih.gov Specifically, these studies showed that after CYP2D6 inhibition, there was a residual activity of 8% for N-dealkylation, the pathway that forms N-Desisopropyl Metoprolol. pharmgkb.orgnih.gov Further investigations have identified CYP3A4, CYP2B6, and CYP2C9 as contributors to the metabolism of Metoprolol. nih.gov

The kinetics of Metoprolol metabolite formation in HLMs have been described by a biphasic enzyme model. nih.gov For the major metabolic pathways of α-hydroxylation and O-demethylation, high-affinity sites have been characterized with specific kinetic parameters. nih.gov

Table 1: Contribution of CYP Enzymes to Metoprolol Metabolism in Human Liver Microsomes (with CYP2D6 inhibited)

| Metabolic Pathway | Contributing Enzymes (other than CYP2D6) | Residual Activity (%) |

|---|---|---|

| α-hydroxylation | CYP3A4, CYP2B6, CYP2C9 | 4.0 ± 0.7 |

| O-demethylation | CYP3A4, CYP2B6, CYP2C9 | 19.0 ± 2.6 |

| N-dealkylation | CYP3A4, CYP2B6, CYP2C9 | 7.6 ± 1.7 |

Data sourced from inhibition studies in human liver microsomes. nih.gov

Cultured Cell Line Models (e.g., HepaRG cells, primary human hepatocytes) in Drug Metabolism Research

Cultured cell line models, such as HepaRG cells and primary human hepatocytes, are valuable in vitro systems that more closely mimic the complex cellular environment of the liver compared to subcellular fractions like microsomes. nih.govbiorxiv.org Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies. biorxiv.org

These models have been instrumental in confirming the metabolic pathways of Metoprolol identified in HLM assays and in investigating the induction of these pathways. nih.gov For instance, studies using HepaRG cells and primary human hepatocytes have explored the effect of inducers like rifampicin (B610482) on Metoprolol metabolism. nih.govresearchgate.net While rifampicin does not affect the expression of CYP2D6 mRNA, it has been shown to increase the formation of Metoprolol metabolites. nih.govresearchgate.net

In primary human hepatocytes treated with rifampicin, the production of α-OH-metoprolol and the end product of the O-demethylation pathway, the metoprolol phenylacetate (B1230308) metabolite, increased significantly. nih.gov This supports the finding that other inducible CYP enzymes, such as CYP3A4, are involved in Metoprolol's biotransformation. nih.gov The use of a five-drug cocktail, including Metoprolol as a selective substrate for CYP2D6, allows for the simultaneous monitoring of the expression levels of the main five cytochrome P450 genes in primary human hepatocytes. biorxiv.org

In Vivo (Non-Human) Metabolic Investigations Using N-Desisopropyl Metoprolol-d5 (B12394444) and its Metabolites

Animal Model Studies for Metoprolol Biotransformation and Metabolite Excretion

Animal models are essential for understanding the in vivo biotransformation and excretion of drugs like Metoprolol. Studies in rats, dogs, and horses have provided valuable insights into the metabolic fate of Metoprolol. fda.govnih.govtandfonline.com

In rats, the metabolic pathways of Metoprolol in vivo mirror those observed in vitro, with O-demethylation, subsequent oxidation, and aliphatic hydroxylation being the primary routes. nih.gov Studies in dogs have shown that after oral administration, Metoprolol is almost completely excreted in the urine as metabolites within 24 hours. fda.gov The main urinary metabolites in man, dog, and rat are formed by oxidative deamination, O-dealkylation with subsequent oxidation, and aliphatic hydroxylation. fda.gov

A study in thoroughbred racehorses identified Metoprolol and five of its phase I metabolites in the urine. nih.gov Consistent with findings in humans, rats, and dogs, the major metabolite in horses was the zwitterionic compound (+/-)-4-(2-hydroxy-3-isopropylaminopropoxy)-phenylacetic acid. nih.gov This indicates a degree of conservation in the primary metabolic pathways of Metoprolol across different species.

Pharmacokinetic studies in rats and mice have also revealed interspecies and intersex differences in Metoprolol metabolism, particularly after oral administration. tandfonline.com For example, the peak plasma concentration of Metoprolol was found to be significantly different between male and female rats. tandfonline.com

Application of Deuterated Analogs for Tracing Metabolic Fate

Deuterated analogs, or stable isotope-labeled (SIL) compounds, are powerful tools in drug metabolism research. acanthusresearch.com Replacing hydrogen atoms with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) creates a molecule that is chemically similar to the parent compound but has a higher mass. acanthusresearch.com This mass difference allows for its use as an internal standard in mass spectrometry-based analytical methods, leading to more accurate and reproducible quantification of the drug and its metabolites in biological samples. acanthusresearch.comnebiolab.com

The use of deuterated standards, such as N-Desisopropyl Metoprolol-d5, is crucial for pharmacokinetic and metabolism studies. acanthusresearch.com The stability of the deuterium label is a critical factor for its utility as an internal standard. acanthusresearch.com The labels should be placed on non-exchangeable sites within the molecule to prevent their loss during sample processing and analysis. acanthusresearch.com

Beyond their role as internal standards, deuterated compounds can be used to trace the metabolic fate of a drug. acs.orgnih.govnih.gov By following the labeled atoms through various biochemical reactions, researchers can elucidate metabolic pathways and determine the relative rates of production of different metabolites. nih.govspringernature.com This technique, known as stable isotope tracing, provides unparalleled insights into the metabolic wiring of cells. nih.govspringernature.com The C-D bond is stronger than the C-H bond, which can sometimes lead to a "deuterium kinetic isotope effect," slowing down the rate of metabolism at the site of deuteration. acs.org This can alter the pharmacokinetic profile of a drug, potentially increasing its half-life and exposure. juniperpublishers.comdovepress.com

Excretion Pathways and Mass Balance Studies (non-human)

Mass balance studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies typically involve administering a radiolabeled or stable isotope-labeled version of the drug to animal models and then measuring the amount of the label excreted in urine and feces over time.

For Metoprolol, animal studies have shown that the primary route of excretion is via the kidneys, with the majority of the drug being eliminated as metabolites in the urine. fda.govnih.gov In dogs administered a single oral dose of tritium-labeled Metoprolol, the radioactivity was almost entirely recovered in the urine within 24 hours. fda.gov In rats, a portion of the dose was also excreted in the feces. fda.gov

Applications of N Desisopropyl Metoprolol D5 in Pharmacokinetic Research Methodologies

Strategic Utilization of Stable Isotope Internal Standards in Pharmacokinetic Profiling

In pharmacokinetic profiling, researchers aim to quantify the concentration of drugs and their metabolites in biological matrices like plasma and urine over time. musechem.com Stable isotope-labeled (SIL) compounds, such as N-Desisopropyl Metoprolol-d5 (B12394444), are the gold standard for internal standards in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis. nih.govcrimsonpublishers.com An internal standard is a compound added in a known quantity to samples, standards, and quality controls to correct for analytical variability. crimsonpublishers.com

The ideal internal standard behaves identically to the analyte of interest during sample extraction, processing, and ionization but is distinguishable by the mass spectrometer. musechem.com N-Desisopropyl Metoprolol-d5 fulfills this role perfectly for the quantification of its non-labeled analogue, N-Desisopropyl Metoprolol (B1676517). lgcstandards.com Because the five deuterium (B1214612) atoms add mass without significantly altering chemical properties, it co-elutes with the target analyte and experiences similar matrix effects and extraction recovery. musechem.comnih.gov This co-behavior allows the ratio of the analyte's signal to the internal standard's signal to be used for quantification, effectively canceling out variations that can occur during sample preparation and analysis. musechem.com The use of a SIL internal standard is crucial for achieving the high precision, accuracy, and reliability required for robust pharmacokinetic studies, method validation, and metabolite identification. musechem.comcrimsonpublishers.com This enhanced accuracy is particularly important when dealing with the inter- and intra-patient matrix variability commonly seen in clinical settings. nih.gov

The accuracy of pharmacokinetic parameter estimation is directly dependent on the quality of the bioanalytical data. The use of a deuterated internal standard like this compound enhances this accuracy by minimizing analytical error. crimsonpublishers.com However, the concept of deuteration also has a more direct, and separate, role in pharmacology related to the kinetic isotope effect (KIE). researchgate.netnih.gov

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). informaticsjournals.co.in If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, substituting hydrogen with deuterium at that specific position can slow down the metabolic rate. nih.govinformaticsjournals.co.in This strategy has been explored to intentionally alter a drug's pharmacokinetic profile, potentially increasing its half-life and exposure while reducing metabolite-related toxicity. researchgate.netnih.govnih.gov

For example, studies on deuterated methadone (d9-methadone) showed a significant increase in plasma concentration and a reduction in clearance compared to its non-deuterated parent compound in mice. nih.gov Similarly, deuterating the N-methyl group of enzalutamide (B1683756) (d3-ENT) reduced its in vitro intrinsic clearance in human liver microsomes and increased its in vivo exposure in rats. nih.gov

It is critical to distinguish between the two applications of deuteration:

As an Internal Standard : In the case of this compound, the deuterium atoms serve as a mass label for analytical quantification. lgcstandards.com Its purpose is to ensure the accurate measurement of the non-labeled N-Desisopropyl Metoprolol by correcting for procedural variability. musechem.comnih.gov

As a Therapeutic Modification : In other contexts, deuteration is applied to the drug molecule itself to intentionally modify its metabolic fate and, consequently, its pharmacokinetic parameters. researchgate.netnih.gov

The accuracy of pharmacokinetic parameter estimation for these therapeutically deuterated drugs would still rely on robust bioanalytical methods, which often employ other stable isotope-labeled internal standards for quantification. Thus, while the deuteration of this compound does not directly impact the pharmacokinetic parameters of metoprolol itself, its use as an internal standard is fundamental to the accurate determination of those parameters.

Table 1: Research Findings on the Impact of Deuteration on Pharmacokinetic Parameters

| Deuterated Compound | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| d9-Methadone | Comparison of single i.v. dose pharmacokinetics vs. non-deuterated methadone in mice. | 5.7-fold increase in AUC and 4.4-fold increase in Cmax; clearance reduced from 4.7 to 0.9 L/h/kg. | nih.gov |

| d3-Enzalutamide (d3-ENT) | In vitro metabolism study in rat and human liver microsomes. | In vitro intrinsic clearance was 49.7% (rat) and 72.9% (human) lower than non-deuterated enzalutamide. | nih.gov |

| d3-Enzalutamide (d3-ENT) | In vivo oral administration in rats. | Cmax was 35% higher and AUC was 102% higher than non-deuterated enzalutamide. | nih.gov |

In Vitro Pharmacokinetic System Design and Analysis

Before advancing to in vivo studies, the pharmacokinetic properties of a drug are often characterized using in vitro systems that model key physiological processes. These systems are essential for predicting a drug's absorption and distribution characteristics. The accurate measurement of the drug and its metabolites, such as N-Desisopropyl Metoprolol, in these complex systems necessitates highly sensitive and specific analytical methods, where a SIL internal standard like this compound is invaluable.

For orally administered drugs, dissolution from the dosage form and subsequent absorption in the gastrointestinal (GI) tract are critical first steps. Dissolution testing is an in vitro method used to predict a drug's in vivo release characteristics. dissolutiontech.com To better mimic the conditions of the human GI tract, these tests are often performed in simulated biological fluids rather than simple buffers. dissolutiontech.comresearchgate.net These media can include:

Fasted-State Simulated Gastric Fluid (FaSSGF)

Fasted-State Simulated Intestinal Fluid (FaSSIF)

Fed-State Simulated Intestinal Fluid (FeSSIF)

These fluids are formulated to replicate the pH, enzymes, and bile salts found in the respective parts of the GI tract, providing a more predictive environment for how a drug formulation will behave in the body. dissolutiontech.com Studies on metoprolol, a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability), have utilized such systems. jst.go.jpnih.gov For example, in one study, immediate-release metoprolol tablets dissolved more than 85% within 15 minutes in Fasted-State Simulated Intestinal Fluid (FaSSIF). jst.go.jp The data from these dissolution profiles can be integrated into absorption models to forecast the rate and extent of drug absorption in vivo. nih.gov Quantifying the concentration of metoprolol and its metabolites in samples from these complex media requires robust analytical methods where an internal standard like this compound would ensure accuracy.

A drug's ability to permeate the intestinal wall is a key determinant of its oral bioavailability. nih.gov This property is commonly studied in vitro using monolayers of cultured cells, such as Caco-2 (human colon adenocarcinoma) or MDCK (Madin-Darby canine kidney) cells. researchgate.netnih.gov These cells form a tight barrier that serves as a model for the human intestinal epithelium. researchgate.net

In these experiments, the drug is added to one side of the cell monolayer (the apical or donor side, representing the intestinal lumen), and its appearance on the other side (the basolateral or receiver side, representing the bloodstream) is measured over time. nih.gov The resulting data are used to calculate an apparent permeability coefficient (Papp), which helps classify the drug's absorption potential. researchgate.netresearchgate.net Metoprolol is frequently used as a high-permeability reference standard in these assays. nih.govacs.org Studies have consistently shown its high permeability across Caco-2 cell monolayers. jst.go.jpnih.gov The analysis of samples from these assays to determine the concentration of permeated drug and any metabolites formed by the cells relies on sensitive bioanalytical techniques where the use of a SIL internal standard is critical for achieving reliable and reproducible results.

Table 2: Apparent Permeability (Papp) of Metoprolol in Caco-2 Cell Systems

| Apical (Donor) pH | Direction | Papp (× 10⁻⁶ cm/s) | Reference |

|---|---|---|---|

| 6.5 | Apical to Basolateral | 14.0 ± 2.5 | nih.gov |

| 7.5 | Apical to Basolateral | 20.8 ± 1.1 | nih.gov |

Dissolution Testing and Absorption Modeling in Simulated Biological Fluids

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Metabolite Data

Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated approach to simulating the ADME of drugs in the body. nih.gov Unlike simpler compartmental models, PBPK models are built upon a foundation of actual physiological parameters (like organ blood flow and tissue volumes) and drug-specific data (like plasma protein binding, solubility, and metabolic rates). mdpi.comsimulations-plus.com This mechanistic framework allows for the prediction of drug concentrations in various tissues and populations. nih.gov

For a drug like metoprolol, which undergoes extensive metabolism primarily by the CYP2D6 enzyme, incorporating metabolite data is crucial for building a comprehensive and predictive PBPK model. nih.govmdpi.com Metoprolol is metabolized via three main routes: α-hydroxylation, O-demethylation, and N-dealkylation, which forms N-Desisopropyl Metoprolol. pharmgkb.org Recent PBPK models for metoprolol have successfully integrated data on its enantiomers and its major active metabolite, α-hydroxymetoprolol, to predict the impact of genetic variations in CYP2D6 on the drug's pharmacokinetics. nih.govmdpi.comnih.gov The development and validation of these complex models depend entirely on high-quality in vivo concentration-time data for both the parent drug and its key metabolites. researchgate.net The generation of this essential data is made possible by precise bioanalytical methods that use specific internal standards, such as this compound for its corresponding analyte.

Alongside PBPK modeling, compartmental and non-compartmental analyses remain fundamental methodologies in pharmacokinetic research. conicet.gov.ar

Non-Compartmental Analysis (NCA) is often the first step in analyzing plasma concentration-time data. It uses algebraic equations to calculate key PK parameters without assuming any specific model structure. asm.org These parameters include:

Cmax : Maximum plasma concentration.

Tmax : Time to reach Cmax.

AUC : Area under the plasma concentration-time curve, representing total drug exposure. asm.orgulaval.ca

CL/F : Apparent total clearance of the drug from plasma after oral administration. ulaval.ca

Compartmental Models use mathematical models to describe the body as a series of one or more interconnected compartments. conicet.gov.ar The movement of the drug between these compartments is described by rate constants. For lipophilic drugs like metoprolol, two- or three-compartment models often provide a better fit to the plasma concentration data than a single compartment model. conicet.gov.ar Population PK models, which analyze data from multiple individuals simultaneously, can characterize the pharmacokinetics of a drug in a specific population and identify sources of variability. fda.gov For instance, a two-compartment model with first-order absorption was used to characterize metoprolol's pharmacokinetics in pediatric patients. fda.gov

Whether developing a simple non-compartmental analysis or a complex population compartmental model, the foundation is always the accurately measured plasma concentration data of the drug and its metabolites. conicet.gov.ar The precision of these fundamental measurements, and therefore the reliability of the resulting PK models and parameters, is significantly enhanced by the use of stable isotope-labeled internal standards like this compound during the bioanalytical phase. musechem.comnih.gov

Table 3: Key Pharmacokinetic Parameters of Metoprolol from Various Studies

| Parameter | Value | Study Population/Conditions | Reference |

|---|---|---|---|

| Total Plasma Clearance | 3.7 L/h/kg | Rabbits with normal liver function | nih.gov |

| Total Plasma Clearance | 1.5 L/h/kg | Rabbits with induced liver failure | nih.gov |

| Terminal Elimination Half-Life | 0.54 - 0.96 h | Rabbits with normal liver function | nih.gov |

| Terminal Elimination Half-Life | 1.0 - 2.1 h | Rabbits with induced liver failure | nih.gov |

| AUC (Area Under Curve) | Increased by 25.6% | Healthy subjects co-administered pyronaridine | asm.org |

| Cmax (Max Concentration) | Increased by 47.9% | Healthy subjects co-administered pyronaridine | asm.org |

Interspecies Scaling and Extrapolation Methodologies for Metoprolol and its Metabolites

The process of interspecies scaling, which involves extrapolating pharmacokinetic (PK) data from animal species to humans, is a cornerstone of preclinical drug development. For a drug like metoprolol, this process is complicated by its extensive and variable metabolism. Metoprolol is metabolized primarily via three main pathways: O-demethylation (approximately 65%), α-hydroxylation (10%), and N-dealkylation (10%). pharmgkb.org The latter pathway results in the formation of N-desisopropyl metoprolol. pharmgkb.org The cytochrome P450 enzyme CYP2D6 is the critical enzyme responsible for the majority of this metabolism. pharmgkb.orgnih.gov Significant interindividual and interspecies variability exists due to genetic polymorphisms in the CYP2D6 gene, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). nih.govresearchgate.net

To navigate this complexity, researchers increasingly rely on physiologically based pharmacokinetic (PBPK) modeling. nih.govacs.org PBPK models are mathematical representations of the body that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. For metoprolol, PBPK models are developed by incorporating data on its enantiomers, (R)- and (S)-metoprolol, as well as its key metabolites like α-hydroxymetoprolol and N-desisopropyl metoprolol. nih.gov

Table 1: Principal Metabolic Pathways of Metoprolol This table summarizes the primary metabolic routes for metoprolol, the resulting metabolites, and the key enzyme involved, which are crucial parameters for developing accurate PBPK models for interspecies scaling.

| Metabolic Pathway | Resulting Metabolite(s) | Primary Enzyme |

|---|---|---|

| O-Demethylation | O-demethylated metoprolol (transient), followed by oxidation to Metoprolol Acid | CYP2D6 |

| α-Hydroxylation | α-Hydroxymetoprolol (active) | CYP2D6 |

| N-Dealkylation | N-Desisopropyl Metoprolol | CYP2D6 |

Data sourced from PharmGKB and a 2020 study on PBPK modeling of metoprolol enantiomers. pharmgkb.orgnih.gov

Model Validation Strategies with Deuterated Standards and Metabolite Concentration Data

The validation of a pharmacokinetic model is the process of demonstrating that it is an adequate representation of the real-world system it aims to simulate. acs.orgdovepress.com For PBPK models of metoprolol, this involves comparing the model's predictions of drug and metabolite concentrations against observed data from clinical or preclinical studies. nih.govacs.org The credibility of this validation process hinges on the accuracy and reliability of the observed concentration data, a requirement fulfilled by analytical methods that use deuterated internal standards. kcasbio.comtandfonline.com

Deuterated standards like this compound are considered the "gold standard" for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.comtandfonline.com Their value lies in the fact that they are chemically identical to the analyte (the non-deuterated metabolite) but have a different mass. nih.gov This allows them to co-elute with the analyte during chromatography and experience nearly identical ionization effects in the mass spectrometer, effectively normalizing for variations caused by the sample matrix (matrix effect) or sample processing. kcasbio.com This leads to highly accurate, precise, and reliable quantification of metabolite concentrations. tandfonline.com

The validation strategy for a metoprolol PBPK model typically involves the following steps:

Data Generation: A "phenotyping cocktail" study is conducted where subjects receive a low dose of metoprolol (often along with other probe drugs). researchgate.nettandfonline.com Serial plasma and/or urine samples are collected over a specified period. tandfonline.com

Sample Analysis: this compound and other relevant deuterated standards are added to the collected samples. tandfonline.com The concentrations of metoprolol and its metabolites, including N-desisopropyl metoprolol, are then measured using a validated LC-MS/MS method. researchgate.nettandfonline.com

Model Comparison: The concentration-time data generated from the analysis are plotted alongside the concentration-time profiles predicted by the PBPK model. nih.gov

Performance Evaluation: The model's performance is assessed by calculating the ratios of predicted-to-observed pharmacokinetic parameters, such as the area under the curve (AUC) and maximum plasma concentration (Cmax). acs.orgdovepress.com A model is generally considered validated if these ratios fall within a predefined acceptance range, often a 2-fold error margin (i.e., ratios between 0.5 and 2.0). acs.orgdovepress.com

By providing unambiguous and accurate metabolite concentration data, this compound plays a crucial role in the rigorous validation of pharmacokinetic models, ensuring they are reliable tools for predicting drug behavior in diverse populations. nih.govresearchgate.nettandfonline.com

Table 2: Typical Validation Parameters for LC-MS/MS Assays Using Deuterated Standards This table presents common performance metrics for bioanalytical methods used to generate the concentration data necessary for PK model validation.

| Parameter | Matrix | Typical Acceptance Criteria / Range |

|---|---|---|

| Intra-day Precision | Human Plasma & Urine | 0.5% – 12.3% |

| Inter-day Precision | Human Plasma & Urine | 1.4% – 10.4% |

| Intra-day Accuracy | Human Plasma & Urine | 90.6% – 119.5% |

| Inter-day Accuracy | Human Plasma & Urine | 91.3% – 116.7% |

Data derived from a 2016 study on the development and validation of an in vivo cocktail analysis. tandfonline.com

Chemical Synthesis and Characterization of N Desisopropyl Metoprolol and Its Deuterated Analog for Research Reference

Synthetic Routes for N-Desisopropyl Metoprolol (B1676517) as a Reference Standard

The synthesis of N-Desisopropyl Metoprolol as a reference material is typically a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product. rjptonline.org The process involves the formation of a key epoxide intermediate followed by a ring-opening reaction. rjptonline.org

The primary precursor for the synthesis is an epoxide intermediate, specifically 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane. rjptonline.org This intermediate is synthesized by reacting 4-(2-methoxyethyl) phenol (B47542) with epichlorohydrin. rjptonline.orggoogle.com The optimization of this step is critical for achieving high yields and purity, which can circumvent the need for complex purification of the epoxide. google.com

The reaction is typically conducted in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate (K2CO3). rjptonline.org The base facilitates the deprotonation of the phenol, which then acts as a nucleophile, attacking the epichlorohydrin. rjptonline.org Optimization strategies involve adjusting reaction temperatures and the molar ratios of the reactants to drive the reaction to completion while minimizing side-product formation. google.com Progress is often monitored using thin-layer chromatography (TLC). rjptonline.org

Table 1: Reactants and Conditions for Epoxide Precursor Synthesis This table is interactive and based on data from the text.

| Reactant/Reagent | Role | Typical Conditions |

|---|---|---|

| 4-(2-methoxyethyl) phenol | Starting Material | - |

| Epichlorohydrin | Alkylating Agent | Added dropwise to control reaction rate rjptonline.org |

| Potassium Carbonate (K2CO3) | Base | Facilitates nucleophilic attack rjptonline.org |

| Dimethylformamide (DMF) | Solvent | Provides a medium for the reaction rjptonline.org |

The final step in the synthesis of N-Desisopropyl Metoprolol is the ring-opening of the previously synthesized epoxide intermediate. rjptonline.org This is achieved by reacting the 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane with ammonia (B1221849). rjptonline.org This reaction is a classic example of a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com

The nitrogen atom of ammonia acts as the nucleophile, attacking one of the carbon atoms of the strained three-membered epoxide ring. masterorganicchemistry.comlibretexts.org Due to steric hindrance, the attack preferentially occurs at the least substituted carbon atom of the epoxide. masterorganicchemistry.comlibretexts.org This leads to the opening of the ring and the formation of the primary amine, yielding 1-amino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, the chemical name for N-Desisopropyl Metoprolol. rjptonline.orglgcstandards.com The resulting product is typically purified using techniques like column chromatography to obtain the reference standard in high purity. rjptonline.org

Precursor Synthesis and Reaction Optimization

Deuteration Strategies for N-Desisopropyl Metoprolol-d5 (B12394444)

Stable isotope-labeled compounds, such as N-Desisopropyl Metoprolol-d5, are indispensable as internal standards in quantitative bioanalysis using mass spectrometry. rsc.orgresearchgate.net Their synthesis requires precise methods to incorporate deuterium (B1214612) atoms at specific molecular positions.

The deuterated analog is specifically named 1-amino-3-(4-(2-methoxyethyl)phenoxy)propan-1,1,2,3,3-d5-2-ol, indicating that five deuterium atoms are selectively incorporated into the propanol (B110389) backbone of the molecule. lgcstandards.com Achieving such high site-selectivity is crucial and contrasts with simpler methods like general hydrogen-deuterium exchange (HIE), which can result in uncontrolled and incomplete deuteration. marquette.edu

Modern synthetic strategies enable this precise level of control. While the exact synthetic route for this specific compound is proprietary, such site-specific deuteration is generally accomplished in one of two ways: by using a starting material that is already deuterated in the desired positions or by employing highly selective catalytic methods. Advanced techniques can utilize inexpensive and readily available deuterium sources like heavy water (D₂O) to introduce deuterium atoms at specific sites with high efficiency. marquette.eduresearchgate.net This precision ensures that the resulting labeled standard has a mass shift that is distinct and consistent, which is vital for its function as an internal standard.

Following synthesis, a rigorous assessment is performed to confirm the success of the deuteration process. This involves determining the isotopic purity (the percentage of molecules successfully labeled with deuterium) and the isotopic enrichment (the degree of deuteration at the target sites). rsc.orggoogleapis.com A combination of high-resolution analytical techniques is employed for this characterization. rsc.org

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a primary tool used to determine isotopic purity. nih.govresearchgate.net By analyzing the relative abundances of the different H/D isotopolog ions (molecules that differ only in their isotopic composition), a precise calculation of the percentage of the deuterated compound versus any remaining unlabeled compound can be made. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact location of the deuterium atoms and the structural integrity of the molecule. rsc.orggoogle.com Quantitative ¹H-NMR (qNMR) can accurately determine the level of isotopic enrichment by comparing the signal integrals of protons at the labeled sites (which will be diminished) against the signals from an internal standard or non-deuterated positions on the molecule. google.com

Table 2: Analytical Techniques for Characterization of this compound This table is interactive and based on data from the text.

| Technique | Purpose | Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Assessment | Relative abundance of isotopologs, confirmation of mass shift rsc.orgnih.gov |

Site-Specific Deuterium Incorporation Methodologies

Role as a Reference Standard in Pharmaceutical Quality Control and Analytical Method Development

Both N-Desisopropyl Metoprolol and its deuterated analog are of high value in the pharmaceutical industry, where they function as critical reference standards. rjptonline.org Their use is integral to ensuring drug quality and generating reliable analytical data.

These compounds are used as impurity reference standards for the quality control (QC) of Metoprolol active pharmaceutical ingredient (API) and its finished drug products. synzeal.comcleanchemlab.com Regulatory agencies require that drug manufacturers identify and quantify any impurities to ensure the safety and efficacy of the medication. rjptonline.org The availability of a pure, well-characterized standard of N-Desisopropyl Metoprolol allows for its accurate detection and quantification in Metoprolol batches. synzeal.comcleanchemlab.com

Furthermore, these standards are essential for the development, validation, and transfer of analytical methods, particularly for chromatography-based techniques like HPLC. synzeal.comthermofisher.com During method development, the reference standard is used to determine key parameters such as retention time and response factor, and to prove the method's specificity and accuracy. thermofisher.com

The deuterated standard, this compound, is especially critical as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net In pharmacokinetic studies, where drug and metabolite levels are measured in biological fluids, adding a known amount of the deuterated standard to the sample allows for highly accurate quantification of the non-labeled analyte, correcting for variations in sample preparation and instrument response. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Chemical Formula |

|---|---|---|